3-Bromo-5-chloro-4-chloromethyl-pyridine

Overview

Description

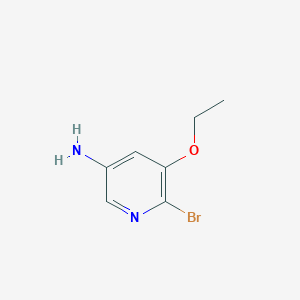

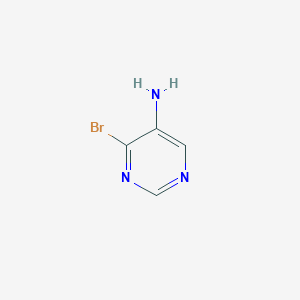

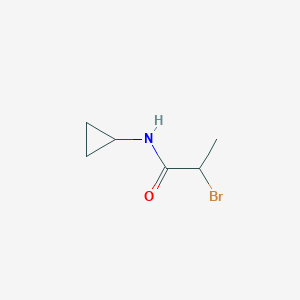

3-Bromo-5-chloro-4-chloromethyl-pyridine is a chemical compound with the CAS Number: 1227588-54-6 . It has a molecular weight of 240.91 . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrCl2N/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 240.91 . It is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis and Biological Evaluation

3-Bromo-5-chloro-4-chloromethyl-pyridine derivatives have been synthesized for biological evaluation. For instance, derivatives synthesized through reactions involving 3-bromo-5-chloromethylpyridine hydrochloride showed no marked biological activity against a series of tumor-cell lines and a variety of viruses (J. V. Hemel et al., 1994).

Catalysis and Acid Site Generation

The compound has been involved in studies related to catalysis, such as the generation of Brønsted and Lewis acid sites on the surface of silica by the addition of dopant cations. This research utilizes pyridine adsorption to study acidic properties, demonstrating the role of such compounds in generating Lewis acid sites (G. Connell & J. Dumesic, 1987).

Structural and Spectroscopic Studies

Studies on structural and spectroscopic evidence of hydrogen bonding in pyridine derivatives, including those related to this compound, provide insights into the molecular interactions and conformations critical for understanding the chemical behavior of these compounds (J. Hanuza et al., 1997).

Advanced Material Synthesis

The compound serves as a precursor in the synthesis of hyperbranched polyelectrolytes, indicating its utility in creating complex polymer architectures for various applications, from materials science to nanotechnology (Sophie Monmoton et al., 2008).

Quantum Mechanical Investigations and Biological Activities

Recent studies have explored the synthesis of novel pyridine-based derivatives using palladium-catalyzed Suzuki cross-coupling reactions. These investigations included quantum mechanical analyses to understand the electronic properties and potential biological activities of these derivatives, highlighting the compound's relevance in drug design and pharmaceutical research (Gulraiz Ahmad et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The targets of a compound depend on its chemical structure and properties. For example, bromine and chlorine atoms in a compound can potentially interact with various biological molecules, including proteins and DNA, altering their function .

Mode of Action

The mode of action of a compound refers to how it interacts with its target. For instance, it might inhibit or activate a certain protein, or it might intercalate into DNA, disrupting its structure .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a protein involved in a certain signaling pathway, it could potentially disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial in determining its bioavailability. Factors such as the compound’s solubility, stability, and size can influence how well it is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key protein in a cell growth pathway, it could potentially stop cell proliferation .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at lower temperatures or at certain pH levels .

Properties

IUPAC Name |

3-bromo-5-chloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-2-10-3-6(9)4(5)1-8/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESFCQAZGPOUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)

![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)

![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)